ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-acetyl-2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6S2/c1-3-37-28(34)25-23-13-14-30(18(2)32)17-24(23)38-27(25)29-26(33)20-8-10-22(11-9-20)39(35,36)31-15-12-19-6-4-5-7-21(19)16-31/h4-11H,3,12-17H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFJZBQUIZMHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by a thieno[2,3-c]pyridine core with various functional groups that may influence its biological activity. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological effects.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For example, the thieno[2,3-c]pyridine scaffold is known for its ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of thieno[2,3-c]pyridine showed significant cytotoxicity against several cancer cell lines .
Neuroprotective Effects
The presence of the 3,4-dihydroisoquinoline moiety suggests potential neuroprotective effects. Compounds with this structure have been studied for their role in neurodegenerative diseases like Parkinson's disease. They may exert protective effects on dopaminergic neurons by modulating oxidative stress and inflammation .
Anti-inflammatory Properties
The sulfonamide group in the compound may contribute to anti-inflammatory activity. Sulfonamides are known to inhibit pro-inflammatory cytokines and could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects of thieno[2,3-c]pyridine derivatives on breast cancer cells; found IC50 values in the low micromolar range. |
| Study 2 | Explored neuroprotective properties of isoquinoline derivatives; reported reduced neuronal death in models of oxidative stress. |
| Study 3 | Analyzed anti-inflammatory effects of sulfonamide compounds; demonstrated significant inhibition of TNF-alpha production in vitro. |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
- Modulation of Signaling Pathways : It could influence key signaling pathways such as MAPK/ERK or PI3K/Akt pathways that are often dysregulated in cancer.
- Antioxidant Activity : The compound might enhance cellular antioxidant defenses, reducing oxidative damage in neuronal cells.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique molecular structure that combines several pharmacologically relevant moieties:
- Dihydroisoquinoline : Known for its diverse biological activities.
- Sulfonamide : Often utilized in drug design for its ability to inhibit enzyme activity.
- Thienopyridine : Related to various medicinal properties including antiplatelet effects.
The synthesis typically involves multi-step reactions that include condensation and coupling methods. For instance, the reaction of the sulfonamide with an appropriate amine derivative can yield the target compound effectively.
Biological Activities
Research indicates that ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. It appears to interact with specific molecular targets associated with tumor growth.
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Therapeutic Applications
Given its biological activities, potential therapeutic applications include:
- Cancer Therapy : As a candidate for development into chemotherapeutic agents targeting specific cancers.
- Antimicrobial Treatments : For developing new antibiotics against resistant strains of bacteria.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds or derivatives in clinical settings:
Preparation Methods
Vilsmeier-Haack Formylation and Cyclization
The synthesis begins with 4-piperidone (35 ), which is protected using benzothiazole-2-sulfonyl chloride (BtsCl) under alkaline conditions (pH 10–11) to yield Bts-protected amine 36 . Subsequent Vilsmeier-Haack formylation with phosphoryl chloride and dimethylformamide generates chloroformyl derivative 37 . Treatment with sodium sulfide produces a thiol intermediate, which undergoes nucleophilic displacement with ethyl bromoacetate to form thiophene 38 . Cyclization under basic conditions yields the tetrahydrothieno[2,3-c]pyridine core (23–26 ) after Bts deprotection with thiophenol and potassium carbonate.
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bts Protection | BtsCl, NaOH (pH 10–11), dioxane/H₂O | 85 |
| Vilsmeier Formylation | POCl₃, DMF, 0°C → rt | 78 |
| Thiol Formation | Na₂S·9H₂O, EtOH, reflux | 90 |
| Cyclization | K₂CO₃, MeOH, 60°C | 82 |
| Bts Deprotection | PhSH, K₂CO₃, DMF, rt | 88 |
Enantioselective Modifications
For chiral variants, (S)-α-methylbenzylamine directs asymmetric induction during piperidinone formation. Hydrogenation with Pearlman’s catalyst (Pd(OH)₂/C) removes chiral auxiliaries, yielding enantiopure intermediates.
Introduction of the 6-Acetyl Group
Acetylation at position 6 is achieved via Friedel-Crafts acylation. Treatment of the tetrahydrothienopyridine core with acetyl chloride and Lewis acids (e.g., AlCl₃) in dichloromethane introduces the acetyl moiety. Alternative methods involve reacting the core with acetic anhydride under acidic conditions.
Optimized Conditions
Functionalization at Position 2: Benzamido-Sulfonamide Installation
The 2-amino group of the core undergoes sequential benzamidation and sulfonylation:
Synthesis of 4-((3,4-Dihydroisoquinolin-2(1H)-Yl)Sulfonyl)Benzoic Acid
- Dihydroisoquinoline Synthesis : 3,4-Dihydroisoquinoline is prepared via Bischler-Napieralski cyclization of phenethylamide using POCl₃.
- Sulfonation : Benzoic acid is sulfonated with chlorosulfonic acid at 0°C, followed by reaction with dihydroisoquinoline to form the sulfonamide.
- Acid Chloride Formation : The benzoic acid derivative is converted to its chloride using thionyl chloride.
Reaction Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | ClSO₃H, 0°C, 2 h | 75 |
| Sulfonamide Formation | Dihydroisoquinoline, Pyridine, rt | 68 |
| Acid Chloride | SOCl₂, reflux, 4 h | 95 |
Amide Coupling
The 2-amino group of the acetylated core reacts with 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl chloride in dichloromethane with triethylamine as a base.
Conditions :
- Molar Ratio : 1:1.2 (core:acyl chloride)
- Base : Et₃N (2 eq), CH₂Cl₂, 0°C → rt
- Yield : 84%
Esterification at Position 3
The ethyl ester is introduced early via alkylation of the thiol intermediate with ethyl bromoacetate during core synthesis. Post-cyclization saponification and re-esterification are avoided to prevent side reactions.
Characterization and Analytical Data
Final compound validation includes:
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, CO₂CH₂CH₃), 2.45 (s, 3H, COCH₃), 3.12–3.25 (m, 4H, piperidine-H), 4.30 (q, 2H, J = 7.1 Hz, CO₂CH₂), 7.52–8.10 (m, 9H, aromatic-H).
- HRMS : m/z calc. for C₂₈H₃₀N₃O₆S₂ [M+H]⁺: 584.1521; found: 584.1518.
Challenges and Optimization
- Regioselectivity : Cyclization steps require precise temperature control to avoid regioisomers.
- Sulfonamide Stability : The sulfonamide group is sensitive to strong acids; thus, mild conditions (pH 7–8) are maintained during coupling.
- Scale-Up : Batch processes using flow chemistry improve yields (>80%) for gram-scale synthesis.
Q & A
Basic Research Question: What are the key synthetic routes and critical reaction conditions for synthesizing ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Condensation reactions to form the tetrahydrothieno[2,3-c]pyridine core.
- Sulfonylation of the 3,4-dihydroisoquinoline moiety using reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to introduce the sulfonyl group .
- Acetylation at the 6-position using acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine) .
Critical Conditions:
- Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
- Temperature: Controlled heating (50–80°C) is required for sulfonylation to avoid side reactions .
- Purification: Column chromatography or recrystallization ensures high purity (>95%) .
Basic Research Question: What analytical techniques are essential for characterizing this compound and validating its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Validates purity (>98%) using reverse-phase C18 columns and UV detection .
- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns .
Advanced Research Question: How can reaction conditions be optimized to improve yield and selectivity in the presence of competing functional groups?
Methodological Answer:
- Solvent Screening: Test DMF, THF, and acetonitrile to balance solubility and reaction kinetics. DMF is preferred for sulfonylation due to its high polarity .
- Catalyst Optimization: Use HATU over DCC for benzamido coupling to reduce racemization risks .
- Temperature Gradients: Employ a stepwise protocol (e.g., 0°C for acetyl group introduction, 60°C for sulfonylation) to minimize side reactions .
- In Situ Monitoring: TLC or inline IR spectroscopy tracks intermediate formation, enabling real-time adjustments .
Advanced Research Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization: Replicate experiments using identical cell lines (e.g., SH-SY5Y for neurological activity) and control groups to eliminate variability .
- Orthogonal Assays: Combine enzymatic inhibition studies (e.g., acetylcholinesterase) with cellular viability assays (MTT) to confirm target specificity .
- Dose-Response Analysis: Establish EC50/IC50 values across multiple concentrations to differentiate true activity from artifacts .
- Structural Confirmation: Verify batch-to-batch consistency via NMR to rule out impurities affecting results .
Advanced Research Question: What computational strategies can predict the compound’s reactivity or interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., sulfonyl group’s electrophilic character) .
- Molecular Docking: Simulate binding to targets like NMDA receptors using AutoDock Vina or Schrödinger Suite to prioritize in vitro testing .
- MD Simulations: Model stability of ligand-receptor complexes over 100 ns trajectories to assess binding kinetics .
- QSAR Models: Corrogate substituent effects (e.g., acetyl vs. benzyl groups) on activity using datasets from analogous compounds .
Advanced Research Question: How can researchers mitigate challenges in scaling up synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance heat dissipation and reproducibility .
- Green Solvent Substitution: Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and ease of removal .
- Process Analytical Technology (PAT): Use inline FTIR or Raman spectroscopy for real-time purity monitoring during scale-up .
Advanced Research Question: What strategies address solubility limitations in biological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO-water gradients (≤1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design: Introduce hydrolyzable esters (e.g., phosphate prodrugs) to enhance aqueous solubility .
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles for sustained release in physiological media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
